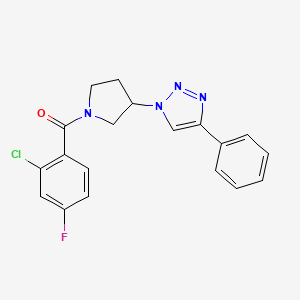

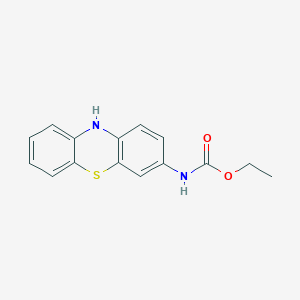

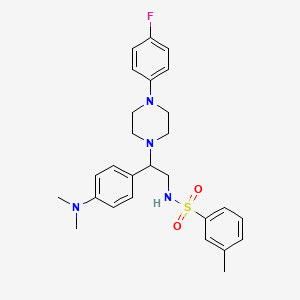

![molecular formula C24H24FNO2 B2777867 [4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate CAS No. 1322230-36-3](/img/structure/B2777867.png)

[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4- (4- (1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been synthesized from 3- [4- (1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . Another study reported a new method for the synthesis of 6- [3- (1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid . The key stage in constructing the carbon skeleton of this molecule is the formation of the C-C bond between the 3- (1-adamantyl)-4-methoxyphenyl and 2-carbomethoxy-6-naphthyl fragments .Molecular Structure Analysis

The molecular structure of “[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate” can be represented by the SMILES notation:Fc1ccccc1C(=O)Oc2ccc(cc2)/C=N/C35CC4CC(CC(C3)C4)C5 . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies have reported the use of similar compounds in one-pot three-component reactions .Aplicaciones Científicas De Investigación

Paramagnetic Behavior and Crystal Structures

Research involving adamantyl and fluorophenyl structures has demonstrated the suppression of columnar π-stacking in certain crystalline forms, leading to typical paramagnetic behavior due to non-interacting spins. This property is significant for materials science, especially in the development of new molecular electronic devices or magnetic materials (Constantinides et al., 2016).

Antitumor Properties

Fluorinated benzothiazoles, closely related to the chemical structure , have shown potent cytotoxicity in vitro against certain human breast cancer cell lines. This suggests that the fluorophenyl component in the molecule might contribute to its potential as a pharmaceutical compound for cancer treatment, highlighting the importance of further research into similar compounds (Hutchinson et al., 2001).

Chiroptical Molecular Switches

The molecule's potential for being part of chiroptical molecular switches has been explored, particularly in the context of laser-controlled isomerization. Such applications are crucial in developing advanced optical storage devices and sensors, which can significantly impact information technology and analytical chemistry (Kröner, Klaumünzer, & Klamroth, 2008).

Noncovalent Interaction Insights

The analysis of noncovalent interactions in adamantane hybrids has provided insights into the stabilization mechanisms of crystal structures. This research is fundamental for the design of new materials with tailored properties, especially in pharmaceuticals and material engineering (El-Emam et al., 2020).

Novel Synthesis Methods

The exploration of novel synthesis methods for creating complex molecules featuring adamantyl and fluorophenyl groups has been reported. Such methodologies are pivotal for the pharmaceutical industry, allowing for the efficient production of new drugs with enhanced efficacy and reduced side effects (Pleynet, Dutton, Thornton-Pett, & Johnson, 1995).

Propiedades

IUPAC Name |

[4-(1-adamantyliminomethyl)phenyl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO2/c25-22-4-2-1-3-21(22)23(27)28-20-7-5-16(6-8-20)15-26-24-12-17-9-18(13-24)11-19(10-17)14-24/h1-8,15,17-19H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKFAKSJDLRDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

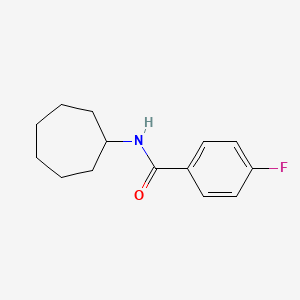

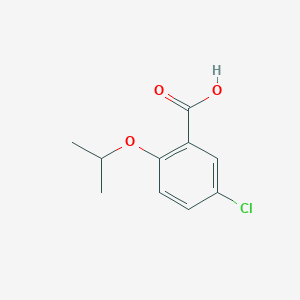

![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)

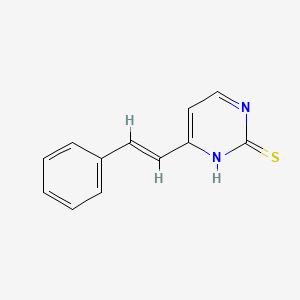

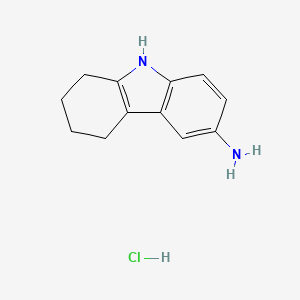

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)

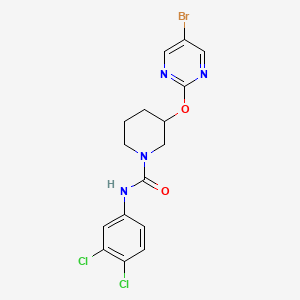

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777799.png)

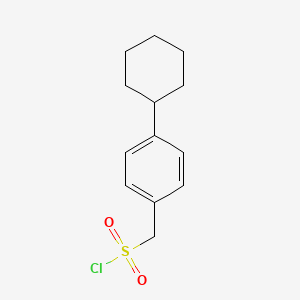

![1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2777802.png)

![3-[(2-Methylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2777805.png)